molecular formula C6H6BrNO2 B13008861 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one

3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B13008861
M. Wt: 204.02 g/mol
InChI Key: YLKBJZCWOLPNJX-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is a heterocyclic organic compound that features a bromine atom, a hydroxymethyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one typically involves the bromination of 5-(hydroxymethyl)pyridin-4(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-Bromo-5-(carboxymethyl)pyridin-4(1H)-one.

    Reduction: 5-(Hydroxymethyl)pyridin-4(1H)-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-5-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with an iodine atom instead of bromine.

    5-(Hydroxymethyl)pyridin-4(1H)-one: Lacks the halogen atom.

Uniqueness

3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

3-bromo-5-(hydroxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H6BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-2,9H,3H2,(H,8,10)

InChI Key

YLKBJZCWOLPNJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)CO

Origin of Product

United States

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